molecular formula C20H23F3N2O4 B11448642 methyl 2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11448642
M. Wt: 412.4 g/mol
InChI Key: OGZFIFVFVGMKSN-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle, and contains several functional groups including a trifluoromethyl group, a phenylpropanamido group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include:

  • Methyl 2-methyl-5-oxo-4-(3-phenylpropanamido)-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Appropriate solvents such as dichloromethane or ethanol
  • Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts

The reaction conditions may involve controlled temperatures, specific pH levels, and inert atmospheres to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for cost-effectiveness and efficiency. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve hydrogenation using catalysts like Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: Pd/C, LiAlH4

    Solvents: Dichloromethane, ethanol

    Catalysts: Transition metal catalysts like palladium or platinum

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-5-oxo-4-(3-phenylpropanamido)-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Other pyrrole derivatives with similar functional groups

Uniqueness

The uniqueness of METHYL 2-METHYL-5-OXO-4-(3-PHENYLPROPANAMIDO)-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H23F3N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-(3-phenylpropanoylamino)-1-propan-2-yl-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C20H23F3N2O4/c1-12(2)25-13(3)16(17(27)29-4)19(18(25)28,20(21,22)23)24-15(26)11-10-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3,(H,24,26)

InChI Key

OGZFIFVFVGMKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C(C)C)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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